3-Ethoxyphenyl ethyl sulfide

Description

Contextualization within Aryl Alkyl Thioether Compounds

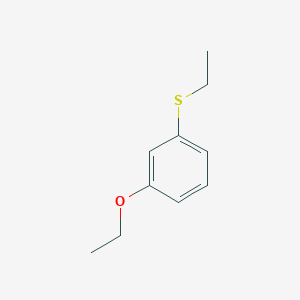

3-Ethoxyphenyl ethyl sulfide (B99878) is an organic molecule belonging to the vast and significant class of aryl alkyl thioether compounds. These structures are characterized by a sulfur atom bonded to an aromatic ring (the aryl group) and an alkyl chain (the alkyl group). In the case of 3-Ethoxyphenyl ethyl sulfide, the aryl group is a phenyl ring substituted with an ethoxy group at the third position, and the alkyl group is an ethyl chain. The general structure of aryl alkyl thioethers, R-S-R' where R is an aryl group and R' is an alkyl group, makes them a cornerstone in the field of organosulfur chemistry.

The thioether functional group imparts unique chemical properties to these molecules. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. vulcanchem.com These transformations are pivotal in synthetic organic chemistry, allowing for the introduction of new functional groups and the modulation of the electronic properties of the molecule.

The synthesis of aryl alkyl thioethers has been a subject of extensive research. Traditional methods often involved the reaction of a thiophenol with an alkyl halide. However, due to the malodorous and air-sensitive nature of thiols, significant efforts have been directed towards the development of thiol-free synthetic routes. vulcanchem.com Modern approaches include copper-catalyzed three-component reactions and the use of xanthates as thiol surrogates, offering milder and more environmentally benign alternatives. vulcanchem.com

Significance of Phenoxy and Alkylthio Moieties in Organic Synthesis Research

The structural components of this compound, the phenoxy (indirectly, as an ethoxy group on a phenyl ring) and alkylthio moieties, are of considerable importance in the landscape of organic synthesis and medicinal chemistry.

The phenoxy group , and by extension, substituted phenoxy groups like the ethoxy group in our target molecule, is considered a "privileged scaffold" in drug discovery. This means that this structural motif is frequently found in a variety of biologically active compounds and approved drugs. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The ethoxy group in this compound is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, typically directing incoming electrophiles to the ortho and para positions relative to itself. vulcanchem.com

The alkylthio moiety (-S-alkyl) is a key functional group in numerous pharmaceuticals, agrochemicals, and materials. The sulfur atom's polarizability and ability to engage in various non-covalent interactions make it a crucial element in the design of molecules with specific biological targets. Furthermore, the alkylthio group is a versatile synthetic handle. As mentioned earlier, it can be oxidized to sulfoxides and sulfones, which are themselves important functional groups in many bioactive molecules. hmdb.ca For instance, the oxidation of a sulfide to a sulfone is a key step in the synthesis of certain pharmaceutical intermediates. hmdb.cahmdb.ca The alkylthio group can also be removed through desulfurization reactions, providing a route to compounds without the sulfur atom. vulcanchem.com

Historical Development of Research on Substituted Thioethers

The study of organosulfur compounds, including thioethers, dates back to the mid-19th century with the early explorations of organic chemistry. However, the development of synthetic methods for specifically substituted thioethers has seen remarkable progress over the decades, driven by their increasing importance in various scientific fields.

Early methods for the synthesis of thioethers were often limited in scope and required harsh reaction conditions. A significant leap forward came with the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. These reactions, often employing palladium or copper catalysts, allowed for the formation of the carbon-sulfur bond with greater efficiency and functional group tolerance.

In recent years, the focus of research has shifted towards developing more sustainable and "green" synthetic methodologies. This has led to the exploration of catalyst systems based on more abundant and less toxic metals, as well as metal-free reaction conditions. The development of thiol-free methods, which avoid the use of foul-smelling and easily oxidized thiols, represents a significant advancement in the practical synthesis of thioethers. vulcanchem.com Researchers are continuously seeking to improve the efficiency, selectivity, and environmental footprint of these synthetic transformations, reflecting the ongoing evolution of organic synthesis.

Data on Aryl Alkyl Thioethers

Table 1: Physical and Chemical Properties of Ethyl Phenyl Sulfide

| Property | Value |

| Molecular Formula | C₈H₁₀S |

| Molecular Weight | 138.23 g/mol |

| Boiling Point | 204-205 °C |

| Density | 1.021 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.566 |

Data sourced from ChemicalBook for Ethyl Phenyl Sulfide (CAS 622-38-8). beilstein-journals.org

Table 2: Spectroscopic Data for Ethyl Phenyl Sulfide

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 2.92 (q, J=7.4 Hz, 2H, -S-CH₂-), 1.28 (t, J=7.4 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 136.9, 129.0, 128.8, 125.8, 28.7, 14.9 |

| IR (neat) | 3059, 2968, 2927, 1583, 1479, 1439, 1024, 736, 690 cm⁻¹ |

Spectroscopic data is representative for ethyl phenyl sulfide and similar structures. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-ethylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-3-11-9-6-5-7-10(8-9)12-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHOPYSHCMCPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethoxyphenyl Ethyl Sulfide

Strategies for Aromatic Thioether Bond Formation

The direct formation of the aryl thioether bond is a prominent strategy in organic synthesis. Modern methods offer high efficiency and functional group tolerance, moving beyond classical approaches that often required harsh conditions.

Nucleophilic Aromatic Substitution with Thiolates

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C–S bonds. The mechanism involves the attack of a nucleophile, in this case, an ethyl thiolate anion (CH₃CH₂S⁻), on an aromatic ring that is substituted with a suitable leaving group. acsgcipr.orgpressbooks.pub The reaction proceeds through a two-step addition-elimination sequence, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acsgcipr.orgpressbooks.pubresearchgate.net

For the synthesis of 3-Ethoxyphenyl ethyl sulfide (B99878), this would typically involve the reaction of a 1-halo-3-ethoxybenzene derivative with sodium or potassium ethanethiolate.

Reaction Scheme:

Ar-X + EtS⁻Na⁺ → Ar-SEt + NaX

(Where Ar = 3-Ethoxyphenyl, X = F, Cl, Br)

However, the SNAr reaction is most efficient when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) at positions ortho or para to the leaving group. acsgcipr.orgpressbooks.pub The 3-ethoxybenzene ring lacks this strong activation, meaning that forcing conditions, such as high temperatures and the use of aprotic polar solvents like DMF or DMSO, would likely be necessary to drive the reaction to completion. uky.edu The reactivity of the leaving group generally follows the trend F > Cl > Br > I for SNAr reactions. acsgcipr.org

Cross-Coupling Reactions Employing Aryl Halides and Sulfur Precursors

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C–S bond formation, offering milder conditions and broader substrate scope compared to traditional SNAr reactions. nih.govbioengineer.orgwaseda.jp These reactions typically involve a palladium, nickel, or copper catalyst to couple an aryl halide or pseudohalide with a sulfur nucleophile. nih.govresearchgate.netuu.nl

For the synthesis of 3-Ethoxyphenyl ethyl sulfide, the reaction would couple a 1-halo-3-ethoxybenzene (where the halide is typically Br or I) with ethanethiol or its corresponding thiolate.

Catalytic Systems:

Palladium-Catalyzed Reactions: Often referred to as Buchwald-Hartwig amination analogues, these systems use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a specialized phosphine ligand (e.g., Xantphos, dppf) and a base (e.g., Cs₂CO₃, K₃PO₄). The general mechanism involves oxidative addition, coordination of the thiolate, and reductive elimination to form the product and regenerate the catalyst. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed C–S coupling, often called the Ullmann condensation, is a cost-effective alternative to palladium. nih.govuu.nl Common catalysts include CuI, Cu₂O, or CuO nanoparticles, often used with a ligand like 1,10-phenanthroline or ethylene (B1197577) glycol, and a base such as K₂CO₃ or KOH. nih.govd-nb.info These reactions are particularly effective for aryl iodides. uu.nlorganic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence due to their lower cost and high reactivity, especially for less reactive aryl chlorides. researchgate.netrsc.org A typical system might involve a nickel source (e.g., NiCl₂(dppp)) and a base. researchgate.net

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and can be tailored to the specific substrates.

| Metal Catalyst | Typical Precursors | Common Ligands | Advantages | Disadvantages |

|---|---|---|---|---|

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., Xantphos, BINAP) | High efficiency, broad functional group tolerance | High cost, ligand sensitivity |

| Copper | CuI, Cu₂O, CuBr | 1,10-Phenanthroline, Ethylene Glycol | Low cost, effective for aryl iodides | Often requires higher temperatures, may have narrower scope |

| Nickel | NiCl₂(dppp), Ni(cod)₂ | Phosphines (dcypt), Schiff bases | Cost-effective, good for aryl chlorides | Potential for side reactions, toxicity concerns |

Reactions Involving Xanthogenates and Related Sulfur Sources

A significant drawback of using ethanethiol directly is its high volatility and foul odor. mdpi.comresearchgate.net To circumvent this, odorless and stable thiol surrogates have been developed, with xanthate salts being a prime example. mdpi.comresearchgate.netresearchgate.net Potassium ethyl xanthogenate (KEtX) is an inexpensive, readily available solid that can serve as an effective source of the ethylthiolate nucleophile. mdpi.comwikipedia.org

The synthesis can proceed via two main pathways:

Nucleophilic Substitution: In a reaction similar to the SNAr pathway, an aryl halide can be heated with potassium ethyl xanthogenate in a suitable solvent like methanol or DMSO to produce an intermediate S-(3-ethoxyphenyl) O-ethyl carbonodithioate. researchgate.netresearchgate.netnih.gov This intermediate can then be hydrolyzed to yield the final thioether.

Copper-Catalyzed Cross-Coupling: A more efficient one-pot method involves the copper-catalyzed reaction of an aryl halide with potassium ethyl xanthogenate. organic-chemistry.orgacs.org For instance, recyclable CuO nanoparticles have been used under ligand-free conditions to first form the xanthate ester, which is then hydrolyzed and subsequently coupled in situ to afford the unsymmetrical sulfide in high yields. organic-chemistry.org

This approach combines the advantages of cross-coupling with the practical benefits of using a stable, odorless sulfur source. researchgate.netacs.org

Functional Group Transformations for Thioether Generation

An alternative to direct C–S bond formation is the synthesis of a related sulfur-containing functional group, followed by a transformation to the desired thioether.

Reductive Pathways from Sulfoxides or Sulfones

This two-step synthetic route involves first preparing the corresponding sulfoxide (B87167) (3-Ethoxyphenyl ethyl sulfoxide) or sulfone (3-Ethoxyphenyl ethyl sulfone) and then performing a deoxygenation reaction.

Step 1: Oxidation The thioether can be selectively oxidized to the sulfoxide using mild oxidizing agents like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄). organic-chemistry.orgwikipedia.org Over-oxidation to the sulfone can be achieved with stronger oxidants or more forcing conditions. organic-chemistry.org

Step 2: Reduction The reduction of sulfoxides back to thioethers is a common transformation that can be accomplished with a wide variety of reagents. organic-chemistry.orgresearchgate.net These methods offer good chemoselectivity, allowing the deoxygenation of the sulfoxide without affecting other functional groups. organic-chemistry.org

| Reagent System | Conditions | Key Features |

|---|---|---|

| Triflic Anhydride / Potassium Iodide | Acetonitrile, Room Temperature | High chemoselectivity, tolerates many functional groups. organic-chemistry.org |

| SOCl₂ / Ph₃P | THF, Room Temperature | Mild conditions, provides excellent yields. organic-chemistry.org |

| NaBH₄ / Iodine | Anhydrous THF | Good chemoselectivity in the presence of esters and nitriles. organic-chemistry.org |

| WCl₆ / NaI or Zn | Anhydrous ACN or THF | High yields for both alkyl and aryl sulfoxides. organic-chemistry.org |

The reduction of sulfones to sulfides is significantly more challenging due to the higher stability of the sulfone group and requires much stronger reducing agents. thieme-connect.dersc.org A powerful reagent combination such as lithium aluminum hydride with titanium tetrachloride (LiAlH₄–TiCl₄) has been shown to reduce a variety of sulfones to sulfides rapidly and in high yields. rsc.org Photocatalytic methods for the reduction of certain allyl sulfones have also been developed. nih.gov

Conversion of Thiosulfonates to Alkyl Sulfides

Thiosulfonates (R-SO₂-S-R') are stable, odorless crystalline solids that can act as effective sulfur transfer agents. While often used to synthesize alkynyl or allyl sulfides, recent advancements have enabled their use in the synthesis of alkyl aryl sulfides. thieme.denih.gov

A particularly modern approach involves a nickel-catalyzed cross-electrophile coupling. nih.govnih.gov In this electrochemical method, an alkyl bromide (e.g., ethyl bromide) is coupled with an aryl thiosulfonate (e.g., S-(3-ethoxyphenyl) benzenethiosulfonate) in the presence of a nickel catalyst. The reaction is driven by electricity, avoiding the need for harsh chemical reductants. nih.gov This mild and efficient protocol demonstrates excellent functional group tolerance and provides a novel, sustainable route to alkyl sulfides. nih.gov

Innovative and Sustainable Synthesis Protocols

The development of novel and environmentally benign synthetic methodologies for organosulfur compounds, such as this compound, is a focal point of contemporary chemical research. These efforts are geared towards enhancing efficiency, reducing waste, and improving the safety profiles of synthetic processes. Innovations in biocatalysis, continuous flow chemistry, and mechanochemistry are at the forefront of this green chemistry revolution, offering promising alternatives to traditional synthetic routes.

Biocatalysis in Organosulfur Compound Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, leveraging the high chemo-, regio-, and enantioselectivity of enzymes to perform complex chemical transformations under mild conditions. While the direct enzymatic synthesis of this compound is not extensively documented, the application of biocatalysts in the formation of thioethers and other organosulfur compounds provides a solid foundation for developing such processes.

Enzymes, by their nature as chiral molecules, are adept at recognizing and transforming substrates with a high degree of stereoselectivity. This has been particularly valuable in the synthesis of chiral sulfoxides, which are important intermediates in medicinal chemistry. Biocatalytic approaches, primarily through the asymmetric oxidation of prochiral sulfides, have been developed to produce enantioenriched sulfoxides. More recently, the use of reductive enzymes for the kinetic resolution of racemic sulfoxides has provided an alternative pathway to these valuable chiral compounds.

The synthesis of thioethers, however, presents unique challenges for biocatalysis. One significant hurdle is the potential for sulfur-containing compounds to act as inhibitors or "poisons" for certain enzymes, particularly those that rely on metal cofactors. Despite this, researchers have made strides in the biocatalytic synthesis of thioethers. One innovative approach involves the use of ene-reductases (EREDs) for the asymmetric synthesis of chiral thioethers. This method utilizes the enzyme's ability to control radical chemistries, facilitating the formation of carbon-sulfur bonds with high enantioselectivity. For example, the reaction of α-bromoacetophenones with pro-chiral vinyl sulfides in the presence of an ERED can yield chiral thioethers with high conversion and enantiomeric excess.

Another area of progress is the lipase-catalyzed synthesis of thioesters, which are structurally related to thioethers. Lipases have been successfully employed in the transesterification of thiols with vinyl esters to produce thioesters. These reactions often exhibit high efficiency and can be performed under mild conditions. The insights gained from these biocatalytic systems for thioesters can potentially be adapted for the synthesis of thioethers like this compound.

The advantages of biocatalytic methods are numerous and include mild reaction conditions (temperature, pressure, and pH), high selectivity, and a reduced environmental footprint due to the use of biodegradable catalysts and often aqueous reaction media. As the field of enzyme engineering continues to advance, the development of robust and efficient biocatalysts specifically tailored for the synthesis of a broader range of thioethers, including this compound, is a highly anticipated prospect.

Table 1: Examples of Biocatalytic Approaches to Organosulfur Compound Synthesis

| Enzyme Class | Substrate(s) | Product Type | Key Findings |

| Ene-Reductase (ERED) | α-bromoacetophenones, pro-chiral vinyl sulfides | Chiral thioethers | Achieved up to 82% conversion and >99.5% enantiomeric excess for certain substrates. researchgate.net |

| Lipase | Thiols, vinyl esters | Thioesters | High conversion rates (up to 96%) in continuous-flow microreactors with short reaction times. thieme-connect.com |

| Oxidative Enzymes | Prochiral sulfides | Chiral sulfoxides | Established method for producing enantioenriched sulfoxides. researchgate.netresearchgate.netrsc.org |

| Reductive Enzymes | Racemic sulfoxides | Chiral sulfoxides | Emerging method for kinetic resolution to obtain enantiopure sulfoxides. researchgate.netrsc.org |

Continuous Flow and Mechanochemical Approaches to Thioethers

Continuous flow and mechanochemical methodologies represent a paradigm shift in chemical synthesis, offering enhanced control, safety, and scalability compared to traditional batch processes. These innovative techniques are increasingly being applied to the synthesis of organosulfur compounds, including thioethers.

Continuous Flow Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers several advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates by minimizing their accumulation. uc.ptnih.gov

The application of flow chemistry to the synthesis of organosulfur compounds has been shown to be a greener and more scalable alternative to batch methods. researchgate.net For instance, the oxidation of thiols to disulfides or sulfoxides can be performed with greater control and selectivity in a flow system, often with reduced reaction times and improved yields. researchgate.net

The synthesis of thioethers from thiols and various electrophiles has also been successfully translated to continuous flow processes. These systems can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The modular nature of flow setups allows for the integration of multiple reaction steps, in-line purification, and real-time analysis, leading to a more streamlined and efficient synthesis. uc.pt While a specific continuous flow synthesis for this compound has not been detailed in the reviewed literature, the general methodologies for aryl sulfide synthesis in flow are directly applicable. For example, the reaction of 3-ethoxythiophenol with an ethylating agent could be readily adapted to a continuous flow process.

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the solid state or with minimal solvent. thieme-connect.de This solvent-free or low-solvent approach is inherently environmentally friendly and can lead to different reactivity and selectivity compared to solution-phase chemistry. thieme-connect.de

Mechanochemical methods have been successfully employed for the synthesis of thioethers through C-S cross-coupling reactions. For example, the reaction of aryl bromides or iodides with thiols can be carried out in a ball mill under ambient, solvent-free, and aerobic conditions. thieme-connect.com This approach avoids the need for bulk solvents and can often be performed with simpler work-up procedures. The development of a mechanochemical route to this compound would likely involve the milling of a suitable 3-ethoxyphenyl halide with an ethyl thiol derivative in the presence of a catalyst and a base.

The expansion of these innovative and sustainable synthesis protocols holds significant promise for the future of organosulfur chemistry. By embracing biocatalysis, continuous flow, and mechanochemistry, the chemical industry can move towards safer, more efficient, and environmentally responsible manufacturing of valuable compounds like this compound.

Table 2: Comparison of Innovative Synthesis Protocols for Thioethers

| Methodology | Key Principles | Advantages | Potential Application to this compound |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, reduced environmental impact. | Enzymatic reaction of a 3-ethoxyphenyl precursor with an ethyl sulfur source. |

| Continuous Flow | Reactions in a continuously flowing stream. | Enhanced safety, precise control, scalability, process intensification. uc.ptnih.gov | Flow-based reaction of 3-ethoxythiophenol with an ethylating agent. |

| Mechanochemistry | Use of mechanical force to drive reactions. | Solvent-free or low-solvent, reduced waste, unique reactivity. researchgate.netthieme-connect.de | Ball-milling of a 3-ethoxyphenyl halide with an ethyl thiol derivative. thieme-connect.com |

Comprehensive Spectroscopic and Crystallographic Characterization of 3 Ethoxyphenyl Ethyl Sulfide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-ethoxyphenyl ethyl sulfide (B99878) are detailed below, based on the known effects of ethoxy and ethylthio substituents on a benzene (B151609) ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two ethyl groups. The chemical shifts (δ) are predicted relative to tetramethylsilane (B1202638) (TMS).

The aromatic region (approximately δ 6.7-7.2 ppm) will likely display a complex splitting pattern corresponding to the four protons on the substituted benzene ring. The ethoxy group is an ortho-, para-director and the ethylthio group is also an ortho-, para-director. With substitution at the 1 and 3 positions, the aromatic protons at positions 2, 4, 5, and 6 will have unique chemical environments.

The ethyl group of the ethoxy substituent is expected to show a quartet for the methylene (B1212753) protons (-O-CH₂-) around δ 4.0 ppm, coupled to the methyl protons. The corresponding methyl protons (-O-CH₂-CH₃) will appear as a triplet around δ 1.4 ppm.

The ethyl group of the ethyl sulfide substituent will have its methylene protons (-S-CH₂-) shifted further downfield than in a simple alkane, likely in the region of δ 2.9 ppm, appearing as a quartet. The adjacent methyl protons (-S-CH₂-CH₃) are expected to be a triplet at approximately δ 1.3 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.7 - 7.2 | Multiplet | - |

| -O-CH₂- | ~4.0 | Quartet | ~7.0 |

| -S-CH₂- | ~2.9 | Quartet | ~7.4 |

| -O-CH₂-CH₃ | ~1.4 | Triplet | ~7.0 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The aromatic region will show six distinct signals due to the different electronic environments of the carbon atoms in the benzene ring. The carbon atom attached to the oxygen of the ethoxy group (C-1) and the carbon attached to the sulfur of the ethylthio group (C-3) will be significantly shifted. The other aromatic carbons (C-2, C-4, C-5, C-6) will have shifts influenced by the combined electronic effects of the two substituents. The aliphatic carbons of the ethyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~158 |

| Aromatic C-S | ~138 |

| Aromatic C-H | 115 - 130 |

| -O-CH₂- | ~63 |

| -S-CH₂- | ~26 |

| -O-CH₂-CH₃ | ~15 |

2D NMR Techniques

To fully assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY spectrum would confirm the coupling relationships between the methylene and methyl protons within each ethyl group. It would also help to unravel the complex couplings among the aromatic protons.

HSQC: An HSQC spectrum would correlate the proton signals directly to their attached carbon atoms, allowing for unambiguous assignment of the ¹³C signals for the protonated carbons.

HMBC: An HMBC spectrum would show correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons in the benzene ring by observing correlations from the aromatic and methylene protons. For instance, the protons of the -O-CH₂- group should show a correlation to the C-1 aromatic carbon.

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Modes

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 3-ethoxyphenyl ethyl sulfide is expected to exhibit several characteristic absorption bands.

Aromatic C-H Stretching: A group of weak to medium bands is expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Stronger bands corresponding to the C-H stretching of the ethyl groups will appear just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹.

Aromatic C=C Stretching: Medium to strong absorptions from the carbon-carbon stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is predicted to be in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-S Stretching: The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene ring will appear as strong bands in the 690-900 cm⁻¹ region, and their exact position can be indicative of the substitution pattern.

Raman Spectroscopy

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C-S bond.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, should give a strong and sharp band in the Raman spectrum around 1000 cm⁻¹.

C-S Stretching: The C-S stretching modes, which are often weak in the IR spectrum, are expected to give a more prominent signal in the Raman spectrum in the 600-800 cm⁻¹ region. nist.gov

S-C-C Bending: Bending vibrations involving the sulfur atom are also expected in the lower frequency region of the Raman spectrum.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch | 1200 - 1250, 1020 - 1075 | Weak |

| C-S Stretch | 600 - 800 (weak) | 600 - 800 (stronger) |

Advanced Mass Spectrometry for Molecular Structure Elucidation (HRMS, fragmentation pathways)

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₄OS), the expected exact mass would be approximately 182.079 g/mol .

Fragmentation Pathways

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected to be observed. The fragmentation of this compound would likely proceed through several key pathways:

Benzylic Cleavage: Cleavage of the ethyl group from the sulfur atom is a likely fragmentation pathway, leading to the formation of a [M - C₂H₅]⁺ ion.

Cleavage of the Ether Bond: Loss of the ethyl group from the ethoxy substituent could occur, resulting in a [M - C₂H₅]⁺ ion. Distinguishing this from the sulfide cleavage would require further fragmentation analysis. A more likely fragmentation of the ether is the loss of an ethoxy radical to form a [M - OC₂H₅]⁺ ion.

Loss of Ethylene (B1197577): A common fragmentation for ethyl ethers and sulfides is the loss of a neutral ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to ions such as [M - C₂H₄]⁺˙. This could happen from either the ethoxy or the ethylthio group.

Cleavage of the C-S Bond: The bond between the benzene ring and the sulfur atom could cleave, leading to fragments corresponding to the ethoxyphenyl cation and the ethylthio radical, or vice versa.

Rearrangement Reactions: Rearrangement reactions followed by fragmentation are also possible, leading to a complex pattern in the lower mass region of the spectrum.

Predicted Key Fragments in Mass Spectrum

| m/z | Possible Fragment Ion |

|---|---|

| 182 | [C₁₀H₁₄OS]⁺˙ (Molecular Ion) |

| 153 | [M - C₂H₅]⁺ |

| 154 | [M - C₂H₄]⁺˙ |

| 137 | [M - OC₂H₅]⁺ |

| 123 | [C₈H₁₁O]⁺ |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions

As this compound is likely a liquid or a low-melting solid at room temperature, X-ray diffraction studies would require crystallization at low temperatures. A predictive description of its solid-state structure can be made based on the structures of similar molecules.

Molecular Geometry

The molecule would consist of a planar benzene ring substituted with an ethoxy and an ethylthio group. The bond angles around the sp² hybridized carbons of the benzene ring would be approximately 120°. The C-O-C bond angle of the ethoxy group is expected to be around 110-112°, while the C-S-C bond angle of the ethylthio group would be smaller, likely around 100-105°, due to the larger size and lower electronegativity of the sulfur atom. The ethyl chains will likely adopt a staggered conformation to minimize steric hindrance.

Crystal Packing and Intermolecular Interactions

In the solid state, the crystal packing would be governed by weak intermolecular forces.

Van der Waals Forces: These will be the dominant interactions, arising from the nonpolar phenyl and ethyl groups.

Dipole-Dipole Interactions: The polar C-O and C-S bonds will introduce dipole moments, leading to dipole-dipole interactions that will influence the orientation of the molecules in the crystal lattice.

C-H···π Interactions: Weak hydrogen bonds between the C-H bonds of the ethyl groups or the aromatic ring of one molecule and the π-system of the benzene ring of a neighboring molecule are possible.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Ethoxyphenyl Ethyl Sulfide

Oxidative Transformations of the Thioether Moiety

The sulfur atom in the thioether group of 3-Ethoxyphenyl ethyl sulfide (B99878) is susceptible to oxidation, a fundamental reaction for organosulfur compounds. thieme-connect.delibretexts.org This process allows for the conversion of the sulfide to corresponding sulfoxides and sulfones, compounds with distinct chemical properties and applications. The oxidation state of sulfur can be changed from -2 in the sulfide to 0 in the sulfoxide (B87167) and +2 in the sulfone. libretexts.orgmsu.edu

The oxidation of 3-Ethoxyphenyl ethyl sulfide proceeds in a stepwise manner. A single oxidation step converts the sulfide to 3-Ethoxyphenyl ethyl sulfoxide. Further oxidation of the sulfoxide yields 3-Ethoxyphenyl ethyl sulfone.

Sulfide → Sulfoxide → Sulfone

This transformation is typically achieved using various oxidizing agents. The choice of reagent and the control of reaction conditions (e.g., temperature, stoichiometry) are crucial for selectively targeting either the sulfoxide or the sulfone. jchemrev.comnih.gov Over-oxidation to the sulfone can be a challenge when the sulfoxide is the desired product. nih.gov

The general mechanism for this oxidation, for instance with a peroxide, involves the nucleophilic sulfur atom of the thioether attacking an electrophilic oxygen atom of the oxidant. nih.gov The electron-donating nature of the 3-ethoxyphenyl group enhances the electron density on the sulfur atom, facilitating this nucleophilic attack. Common oxidizing agents used for this transformation are summarized in the table below.

Table 1: Common Oxidizing Agents for Sulfide Oxidation

| Oxidizing Agent | Selectivity for Sulfoxide | Selectivity for Sulfone | Conditions |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Good | Good | Catalysts (e.g., Na₂WO₄) or specific conditions can control selectivity. nih.govorganic-chemistry.orgsci-hub.se |

| Oxone® (KHSO₅) | Good | Good | Stoichiometry and temperature dependent; can be highly selective. jchemrev.com |

| m-CPBA | Good | Possible | Often used for selective sulfoxide formation at controlled temperatures. |

| Sodium Periodate (NaIO₄) | Excellent | Low | Typically stops at the sulfoxide stage. |

| Potassium Permanganate (KMnO₄) | Low | Excellent | A strong oxidant that usually leads to the sulfone. jchemrev.com |

The oxidation of thioethers is mechanistically understood as an electrophilic oxygen-atom transfer where the sulfur atom acts as a nucleophile. nih.gov The rate of this reaction is highly dependent on the nucleophilicity of the sulfur atom. For this compound, the electronic properties of the substituted phenyl ring play a significant role.

Kinetic studies on analogous aryl alkyl sulfides generally show second-order kinetics. The rate is dependent on the concentrations of both the sulfide and the oxidizing agent. The reaction environment, including the solvent and pH, can also influence the reaction kinetics.

Electrophilic Aromatic Substitution Reactions on the Ethoxyphenyl Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity (i.e., the position of substitution) are governed by the two substituents already present on the ring: the ethoxy (-OC₂H₅) group and the ethylthio (-SC₂H₅) group.

Ethoxy Group (-OC₂H₅): This is a strongly activating group due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance. It is a powerful ortho, para-director.

In this compound, the substituents are in a meta (1,3) relationship. The directing effects of both groups must be considered. The powerful activating and directing effect of the ethoxy group will dominate. Substitution will occur at positions that are ortho or para to the ethoxy group and are sterically accessible. The primary sites for electrophilic attack would be C4 (para to ethoxy) and C2 (ortho to ethoxy). C6 (also ortho to ethoxy) is another possibility, though it is sterically hindered by being between the two existing groups. Therefore, substitution is most likely to occur at the C2 and C4 positions, with the C4 position often being favored to minimize steric hindrance.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E⁺) | Reagents | Major Predicted Products (Substitution at C2 and C4) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2-Nitro-3-ethoxyphenyl ethyl sulfide and 4-Nitro-3-ethoxyphenyl ethyl sulfide |

| Halogenation | Br⁺ or Cl⁺ | Br₂, FeBr₃ or Cl₂, FeCl₃ | 2-Bromo-3-ethoxyphenyl ethyl sulfide and 4-Bromo-3-ethoxyphenyl ethyl sulfide |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-(Ethylthio)-6-ethoxyphenolsulfonic acid and 4-(Ethylthio)-2-ethoxyphenolsulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | 2-Alkyl-3-ethoxyphenyl ethyl sulfide and 4-Alkyl-3-ethoxyphenyl ethyl sulfide |

| Friedel-Crafts Acylation | RCO⁺ | R-COCl, AlCl₃ | 2-Acyl-3-ethoxyphenyl ethyl sulfide and 4-Acyl-3-ethoxyphenyl ethyl sulfide |

Nucleophilic Characteristics of the Sulfur Atom

While the aromatic ring acts as a nucleophile in SEAr reactions, the sulfur atom of the thioether moiety itself possesses significant nucleophilic character due to its available lone pairs of electrons. libretexts.orgmsu.edu The nucleophilicity of sulfur is generally greater than that of oxygen in an analogous ether, despite oxygen's higher basicity. libretexts.orgmsu.edu

This nucleophilicity allows this compound to react with electrophiles, most notably in SN2 reactions with alkyl halides. This reaction results in the formation of a ternary sulfonium (B1226848) salt, where the sulfur atom becomes positively charged and bonded to three carbon atoms.

R-S-R' + R''-X → [R-S⁺(R')(R'')]X⁻ (where R = 3-ethoxyphenyl, R' = ethyl, R'' = another alkyl group, X = halide)

The formation of these stable sulfonium salts is a characteristic reaction of sulfides that is not readily observed with ethers under similar conditions. libretexts.org The resulting sulfonium ion is a good leaving group, making these salts useful intermediates in organic synthesis. libretexts.orglibretexts.org

Cleavage Reactions and Stability Under Various Chemical Conditions

This compound contains two key linkages whose stability and potential for cleavage must be considered: the aryl C-O ether bond and the C-S thioether bonds.

Ether Linkage Stability: The bond between the aromatic ring and the oxygen atom (Caryl-O) is exceptionally stable and resistant to cleavage. This is due to the increased bond strength imparted by the sp² hybridization of the aromatic carbon. libretexts.org In contrast, the bond between the oxygen and the ethyl group (O-Cethyl) can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgucalgary.ca This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group (an SN2 mechanism), yielding 3-(ethylthio)phenol and ethyl halide. ucalgary.cadoubtnut.com Diaryl ethers are generally not cleaved by acids. libretexts.org

Thioether Linkage Stability: The thioether linkage is generally stable under many acidic and basic conditions. researchgate.net However, both the Caryl-S and S-Cethyl bonds can be cleaved under specific chemical conditions.

Reductive Cleavage (Desulfurization): The C-S bonds can be reductively cleaved using reagents such as Raney nickel. This process, known as desulfurization, would replace the ethylthio group with a hydrogen atom, converting the molecule to phenetole. organic-chemistry.org Other reductive methods using different metal catalysts also exist. nih.govresearchgate.net

Oxidative/Halogenative Cleavage: The Csp³-S bond (the ethyl-sulfur bond) can be selectively cleaved under metal-free conditions using N-halosuccinimides like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mdpi.comorganic-chemistry.org These reactions often proceed through a sulfonium intermediate and can lead to various products depending on the reaction conditions. organic-chemistry.orgresearchgate.net The Csp²-S bond (the aryl-sulfur bond) is generally more resistant to this type of cleavage. organic-chemistry.org

Theoretical and Computational Investigations of 3 Ethoxyphenyl Ethyl Sulfide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov Calculations for 3-Ethoxyphenyl ethyl sulfide (B99878) would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to ensure reliable results for molecular geometry, energy, and electronic distribution. nih.govepstem.net

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govmdpi.com

For 3-Ethoxyphenyl ethyl sulfide, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the ethoxy-substituted phenyl ring, which are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the aromatic ring's anti-bonding orbitals. The energy gap would provide insight into the molecule's stability and its potential as a candidate for electronic applications.

Illustrative Data Table 1: Frontier Molecular Orbital Properties (Note: The following values are hypothetical examples for illustrative purposes, as specific published data for this compound is unavailable.)

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 5.27 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In an MEP analysis of this compound, the most negative regions would be anticipated around the oxygen atom of the ethoxy group and the sulfur atom of the sulfide group, owing to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the ethyl groups and the aromatic ring would exhibit positive potential. This map provides a clear, visual guide to the molecule's reactive sites. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify a molecule's reactivity. mdpi.com Key descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). Hardness measures the resistance to charge transfer, with a larger HOMO-LUMO gap corresponding to a harder, less reactive molecule. mdpi.com

Fukui function analysis provides more detailed, atom-specific reactivity information. nih.govresearchgate.net It identifies which atoms within the molecule are most likely to accept or donate electrons. The condensed Fukui function, fk+, indicates the site for a nucleophilic attack, while fk- points to the site for an electrophilic attack. semanticscholar.org For this compound, the sulfur and oxygen atoms, along with specific carbons in the phenyl ring, would be the primary sites of interest in a Fukui analysis.

Illustrative Data Table 2: Global Reactivity Descriptors (Note: The following values are hypothetical examples for illustrative purposes, calculated from the illustrative HOMO/LUMO values in Table 1.)

| Descriptor | Formula | Illustrative Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.635 |

| Chemical Softness (S) | 1 / (2η) | 0.190 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.615 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.478 |

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method used to analyze intermolecular interactions in the crystalline state. uomphysics.netuomphysics.net By mapping properties onto this unique molecular surface, one can visualize and quantify the different types of intermolecular contacts that stabilize the crystal structure. nih.gov The analysis generates 2D fingerprint plots that summarize the distribution of these contacts. researchgate.net

A Hirshfeld analysis of this compound would likely reveal a dominance of H···H contacts, which is common for organic molecules. nih.govnih.gov Other significant interactions would include C···H/H···C and O···H/H···O contacts, reflecting the importance of van der Waals forces and weak hydrogen bonds in the crystal packing. The presence of the sulfur atom might also lead to detectable S···H or S···C contacts.

Illustrative Data Table 3: Hirshfeld Surface Contact Contributions (Note: The following values are hypothetical examples based on typical findings for similar organic molecules.)

| Intermolecular Contact | Contribution (%) |

| H···H | 55.0 |

| C···H / H···C | 25.5 |

| O···H / H···O | 10.2 |

| S···H / H···S | 5.5 |

| C···C | 3.8 |

Spectroscopic Property Prediction and Validation

DFT calculations can accurately predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. epstem.net Theoretical calculations of IR frequencies and intensities can be compared with experimental data to confirm the molecular structure and assign vibrational modes. Similarly, computed ¹H and ¹³C NMR chemical shifts, after appropriate scaling, generally show excellent correlation with experimental spectra, aiding in the structural elucidation of the molecule. uomphysics.net Such a comparative study would be essential for validating the computationally derived structure of this compound.

Prediction of Nonlinear Optical (NLO) Properties and Other Advanced Electronic Characteristics

Molecules with significant charge separation and extended π-conjugation can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. uni-saarland.dersc.org Computational methods can predict the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net The calculation of properties such as the dipole moment (μ) and hyperpolarizability (β) for this compound would help assess its potential as an NLO material. A molecule with a notable difference in electron density between its ground and excited states, often suggested by a significant HOMO-LUMO transition, may possess a larger hyperpolarizability value. researchgate.netmdpi.com

Illustrative Data Table 4: Predicted Electronic Properties (Note: The following values are hypothetical examples for illustrative purposes.)

| Property | Units | Illustrative Value |

| Dipole Moment (μ) | Debye | 2.15 |

| Mean Polarizability (α) | a.u. | 135.6 |

| First Hyperpolarizability (β) | a.u. | 45.8 |

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions at a molecular level. In the context of this compound, theoretical investigations can provide deep insights into its formation and potential transformations. This section focuses on the application of computational methods to model reaction mechanisms and characterize the associated transition states, which are fundamental to understanding the kinetics and thermodynamics of relevant chemical processes.

Due to the absence of specific published research on the reaction mechanism modeling for this compound, this section will outline the established theoretical framework and computational strategies that would be employed for such an investigation. A plausible synthetic route for this compound is the nucleophilic aromatic substitution (SNAr) reaction between a suitable 3-ethoxyphenyl derivative and an ethylthiolate source. For instance, the reaction of 1-chloro-3-ethoxybenzene with sodium ethanethiolate represents a viable pathway for its synthesis.

Modeling the Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr mechanism is a primary pathway for the synthesis of aryl sulfides. wikipedia.org This reaction typically proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. chemistrysteps.com Computational modeling of this pathway for the formation of this compound would involve the following key steps:

Reactant and Product Optimization: The initial step involves the geometric optimization of the reactants (e.g., 1-chloro-3-ethoxybenzene and ethanethiolate anion) and the final product (this compound and chloride anion). These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size. chemrxiv.orgescholarship.org

Transition State Searching: The reaction pathway will involve at least two transition states: one leading to the formation of the Meisenheimer intermediate (TS1) and another for the departure of the leaving group (TS2). masterorganicchemistry.com Locating these transition states on the potential energy surface is a critical aspect of reaction mechanism modeling. Various computational algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed for this purpose.

Transition State Characterization: Once a potential transition state structure is located, it must be rigorously characterized. This is achieved by performing a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. mdpi.com The magnitude of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.

Hypothetical Reaction Profile Data

The following table presents hypothetical data for the modeled SNAr reaction of 1-chloro-3-ethoxybenzene with ethanethiolate. The relative energies are calculated with respect to the reactants.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants | 1-chloro-3-ethoxybenzene + CH₃CH₂S⁻ | 0.0 |

| TS1 | Transition state for the formation of the Meisenheimer intermediate | +18.5 |

| Intermediate | Meisenheimer complex | +5.2 |

| TS2 | Transition state for the departure of the chloride ion | +15.8 |

| Products | This compound + Cl⁻ | -12.3 |

The geometric parameters of the transition states are also of significant interest. For TS1, the modeling would focus on the bond length between the sulfur atom of the ethanethiolate and the carbon atom of the aromatic ring, as well as the partial breaking of the aromaticity. For TS2, the key parameter would be the elongation of the carbon-chlorine bond.

Synthetic Exploration of 3 Ethoxyphenyl Ethyl Sulfide Derivatives and Analogues

Structural Modifications of the Alkyl Sulfide (B99878) Chain

The ethyl sulfide chain of 3-ethoxyphenyl ethyl sulfide is a prime target for structural modification, offering multiple avenues to introduce chemical diversity. Key transformations include α-functionalization, chain extension or truncation, and oxidation of the sulfur atom.

One common approach to functionalize the alkyl chain is through α-halogenation followed by nucleophilic substitution. For instance, α-chlorination of the ethyl group can be achieved using N-chlorosuccinimide (NCS), creating a reactive intermediate for the introduction of various nucleophiles.

Oxidation of the sulfide moiety presents a straightforward route to sulfoxides and sulfones, which can significantly alter the molecule's polarity and hydrogen bonding capabilities. nih.gov A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the final oxidation state. organic-chemistry.org For example, mild oxidants like hydrogen peroxide in acetic acid tend to yield the sulfoxide (B87167), while stronger oxidizing systems can produce the corresponding sulfone. nih.gov

| Modification | Reagent(s) | Product Type |

| α-Halogenation | N-Chlorosuccinimide (NCS) | α-halo sulfide |

| Sulfide Oxidation | Hydrogen Peroxide/Acetic Acid | Sulfoxide |

| Sulfide Oxidation | Potassium Permanganate | Sulfone |

This table presents potential structural modifications of the alkyl sulfide chain of this compound and the reagents that could be employed.

Systematic Variation of Aromatic Substitution Patterns

The 3-ethoxyphenyl ring is amenable to a range of electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at different positions. The directing effects of the existing ethoxy and ethylthio substituents play a crucial role in determining the regioselectivity of these reactions. Both the ethoxy group (an activating ortho-, para-director) and the ethylthio group (a deactivating ortho-, para-director) will influence the position of incoming electrophiles.

Common electrophilic aromatic substitution reactions that can be envisaged for modifying the aromatic ring include nitration, halogenation, and Friedel-Crafts acylation and alkylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group primarily at the positions ortho and para to the activating ethoxy group.

| Reaction | Reagent(s) | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-3-ethoxyphenyl ethyl sulfide |

| Bromination | Br₂, FeBr₃ | Bromo-3-ethoxyphenyl ethyl sulfide |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetyl-3-ethoxyphenyl ethyl sulfide |

This table outlines potential electrophilic aromatic substitution reactions on the 3-ethoxyphenyl ring of this compound and the likely products.

Synthesis of Chiral Analogues and Enantioselective Methodologies

The sulfur atom in this compound is a prochiral center, and its oxidation to a sulfoxide introduces a stereocenter. The synthesis of enantiomerically enriched or pure chiral sulfoxides is of significant interest as the stereochemistry can have a profound impact on biological activity. mdpi.com A number of enantioselective methods for the oxidation of sulfides have been developed. wiley-vch.de

One of the most well-established methods is the Kagan-Sharpless oxidation, which utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate ligand and an oxidant such as tert-butyl hydroperoxide. acsgcipr.org This system has been shown to be effective for the asymmetric oxidation of a wide range of sulfides. acsgcipr.org

Enzyme-catalyzed oxidations offer another powerful approach to chiral sulfoxides. libretexts.org For example, cyclohexanone (B45756) monooxygenase has been used for the enantioselective oxidation of thioethers. libretexts.org These biocatalytic methods often proceed with high enantioselectivity under mild reaction conditions. acsgcipr.org

| Methodology | Catalyst/Reagent | Key Features |

| Modified Sharpless Oxidation | Ti(OiPr)₄, (+)-Diethyl tartrate, t-BuOOH | High enantioselectivity for a broad range of sulfides |

| Enzyme-Catalyzed Oxidation | Cyclohexanone monooxygenase | High enantioselectivity, mild conditions |

| Metal-Salen Catalyzed Oxidation | Chiral Fe(salan) complex, H₂O₂ | Effective in aqueous media |

This table summarizes key enantioselective methodologies for the synthesis of chiral sulfoxides from prochiral sulfides.

Design and Synthesis of Hybrid Molecules Incorporating the Ethoxyphenyl-Sulfide Motif

The concept of hybrid molecules involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. The this compound scaffold can serve as a valuable building block in the design of such hybrids. mdpi.comnih.gov Sulfur-containing scaffolds are prevalent in a variety of drugs. semanticscholar.orgnih.govbenthamscience.com

The design strategy for hybrid molecules typically involves identifying a biologically active molecule and a suitable linker to connect it to the ethoxyphenyl-sulfide motif. The linker can be varied in length and flexibility to optimize the spatial orientation of the two pharmacophores. For instance, the terminal end of the ethyl sulfide chain could be functionalized with a reactive group, such as a carboxylic acid or an amine, to facilitate coupling with another molecule of interest.

A hypothetical example could involve linking the 3-ethoxyphenyl sulfide moiety to a known enzyme inhibitor, where the sulfide portion could provide additional binding interactions or modulate the pharmacokinetic properties of the hybrid molecule. The synthesis of such hybrids would rely on standard coupling chemistries, such as amide bond formation or click chemistry.

| Hybrid Molecule Concept | Pharmacophore 1 | Pharmacophore 2 | Potential Linker |

| Dual-Target Agent | 3-Ethoxyphenyl sulfide | Known Kinase Inhibitor | Amide or Ester |

| Enhanced Bioavailability Prodrug | 3-Ethoxyphenyl sulfide | Bioactive Natural Product | Carbonate or Carbamate |

This table illustrates the design concept for hybrid molecules incorporating the 3-ethoxyphenyl-sulfide motif.

Advanced Applications in Chemical Sciences and Future Research Trajectories Strictly Non Clinical Focus

Application as Building Blocks and Reagents in Complex Organic Synthesis

The synthesis of aryl sulfides is a cornerstone of modern organic chemistry, and compounds like 3-Ethoxyphenyl ethyl sulfide (B99878) are valuable intermediates and building blocks. nih.govthieme-connect.de The creation of the aryl C–S bond is a key step, and numerous methodologies have been developed to achieve this transformation efficiently. These methods often involve the coupling of an aryl electrophile with a sulfur nucleophile or vice versa. nih.gov Transition metal catalysis, particularly with palladium and copper, has become a primary tool for these reactions, offering high yields and broad functional group tolerance. nih.govorganic-chemistry.org

Once formed, the thioether linkage in 3-Ethoxyphenyl ethyl sulfide can undergo further transformations. The sulfur atom is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These higher oxidation state compounds are also valuable synthetic intermediates, as the sulfoxide and sulfonyl groups can act as leaving groups or activate adjacent positions for further functionalization.

While specific applications of this compound in the total synthesis of complex molecules are not extensively documented, its structural components are present in more elaborate systems. Aryl thioethers, in general, serve as key fragments in the construction of various molecular architectures. researchgate.net

Below is a table summarizing common catalytic systems used for the synthesis of aryl sulfides, which are applicable for the preparation of this compound.

| Catalyst System | Aryl Source | Sulfur Source | Typical Conditions | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate / Phosphine Ligand | 3-Iodo-1-ethoxybenzene | Ethanethiol | Base (e.g., NaOtBu), Toluene, 80-110 °C | organic-chemistry.org |

| Copper(I) Iodide / Ligand | 3-Iodo-1-ethoxybenzene | Ethanethiol | Base (e.g., K2CO3), Solvent (e.g., DMF, Propanol), 80-120 °C | nih.gov |

| Nickel(II) Complex / Ligand | 3-Ethoxyphenyl triflate | Ethanethiol | Base, Organic Solvent, Room Temp. to 100 °C | organic-chemistry.org |

| Metal-Free C-H Functionalization | 1,3-Diethoxybenzene | N-(Ethylthio)succinimide | Acid (e.g., TFA), Room Temperature | researchgate.net |

Exploration in Materials Science for Optoelectronic or Supramolecular Assemblies

The field of materials science is continuously searching for novel organic molecules with tailored electronic and self-assembly properties. azom.com Aryl sulfides, including structures like this compound, are of interest due to the influence of the sulfur atom on the π-electronic system of the aromatic ring. rsc.org The lone pairs of electrons on the sulfur atom can participate in conjugation with the phenyl ring, modifying its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the material's absorption and emission of light, making such compounds candidates for building blocks in optoelectronic materials. rsc.org

Furthermore, the thioether group can engage in non-covalent interactions, which are crucial for the bottom-up construction of supramolecular assemblies. nih.gov These interactions include coordination with metal centers and participation in halogen or chalcogen bonding. By designing molecules with specific geometries and interaction sites, it is possible to create ordered, functional architectures like organogels or liquid crystals. For instance, porous supramolecular assemblies have been developed for catalytic applications, demonstrating the potential of controlled molecular organization. nih.gov While this compound itself is a simple molecule, it represents a core structure that can be incorporated into more complex designs for advanced materials.

| Structural Feature | Potential Role in Materials Science | Resulting Property/Application |

|---|---|---|

| Aryl Thioether Core | Modulation of π-conjugation and electronic structure | Tuning of optical absorption/emission; Building block for organic semiconductors |

| Sulfur Atom Lone Pairs | Coordination to metal ions; Participation in non-covalent bonding (chalcogen bonds) | Formation of metallo-supramolecular polymers; Control of solid-state packing |

| Ethoxy Group | Influences solubility and intermolecular interactions (hydrogen bonding) | Processability of materials; Can direct self-assembly |

| Ethyl Sulfide Group | Provides conformational flexibility | Affects morphology of thin films and crystal packing |

Catalysis and Ligand Design Incorporating Thioether Structures

Thioethers are well-established ligands in coordination chemistry and homogeneous catalysis. thieme-connect.comthieme-connect.com The sulfur atom in this compound is a soft Lewis base, making it an excellent ligand for coordinating to soft, later transition metals such as palladium, platinum, rhodium, iridium, and copper. researchgate.netwikipedia.org Unlike their ether counterparts, thioether ligands form more stable complexes with these metals, a property that is harnessed in the design of robust catalysts.

A key feature of thioether ligands is their potential for hemilability. researchgate.net This means the metal-sulfur bond can be strong enough to stabilize the complex but can also dissociate reversibly to open up a coordination site on the metal center. This "on-off" coordination is highly desirable in catalysis, as it can facilitate substrate binding and product release during the catalytic cycle. Thioether-containing ligands, ranging from simple monodentate structures to complex chiral pincer ligands, have been successfully applied in a wide array of catalytic transformations, including cross-coupling, hydrogenation, and polymerization reactions. researchgate.netresearchgate.net The electronic properties of the ligand can be fine-tuned by substituents on the aryl ring; for example, the ethoxy group in this compound acts as an electron-donating group, which can influence the electron density at the sulfur atom and, consequently, the catalytic activity of the metal center it coordinates to.

| Metal Center | Example Thioether Ligand Type | Coordination Geometry Example | Application in Catalysis | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Monodentate (e.g., SMe2) | Square Planar (e.g., cis-PdCl2(SMe2)2) | Cross-coupling reactions | wikipedia.org |

| Rhodium (Rh) | Bidentate (e.g., P-S ligands) | Square Planar | Asymmetric hydrogenation, hydrosilylation | researchgate.net |

| Ruthenium (Ru) | Tridentate Pincer (e.g., SNS) | Octahedral | Dehydrogenation of alcohols | researchgate.net |

| Gold (Au) | Monodentate (e.g., SMe2) | Linear (e.g., AuCl(SMe2)) | Lewis acid catalysis | researchgate.net |

Environmental Chemistry Research: Fate and Transformations in Abiotic Systems

Understanding the environmental fate of organic compounds is crucial for assessing their persistence and potential impact. For this compound, its journey in the environment would be governed by several abiotic (non-biological) transformation processes. taylorfrancis.com The primary pathways for its degradation would likely include hydrolysis, photolysis, and oxidation.

The thioether bond is generally resistant to hydrolysis under neutral pH conditions typical of most environmental waters. nih.govnih.govmasterorganicchemistry.com However, the rate can be influenced by acidic or basic conditions, though it is not expected to be a rapid degradation pathway.

Photolysis, or degradation by sunlight, is a more probable fate for an aromatic compound like this compound. nih.gov The ethoxyphenyl group can absorb ultraviolet radiation, which can lead to the excitation of the molecule and subsequent bond cleavage. The weakest bond, the carbon-sulfur bond, could undergo homolytic cleavage to generate radical species. acs.org

The sulfur atom in the thioether is susceptible to environmental oxidants (e.g., hydroxyl radicals, ozone). This would lead to the formation of 3-Ethoxyphenyl ethyl sulfoxide and, subsequently, 3-Ethoxyphenyl ethyl sulfone. These oxidized products have different physical properties, such as increased water solubility, which would affect their environmental transport and partitioning. rsc.orgrsc.org

| Abiotic Process | Description | Potential Transformation Products | Governing Factors |

|---|---|---|---|

| Hydrolysis | Cleavage of chemical bonds by reaction with water. Generally slow for thioethers. | 3-Ethoxyphenol, Ethanethiol | pH, Temperature |

| Direct Photolysis | Degradation caused by direct absorption of solar UV radiation. | 3-Ethoxyphenyl radical, Ethylsulfenyl radical; potential for subsequent reaction products. | Sunlight intensity, Wavelength, Quantum yield |

| Oxidation | Reaction with environmental oxidants (e.g., •OH, O3). The sulfur atom is the primary site of attack. | 3-Ethoxyphenyl ethyl sulfoxide, 3-Ethoxyphenyl ethyl sulfone | Concentration of oxidants, Presence of photosensitizers |

Q & A

Q. What are the recommended synthetic routes for 3-Ethoxyphenyl ethyl sulfide in laboratory settings?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-ethoxyphenylethyl thiol with an alkyl halide under basic conditions (e.g., NaOH in ethanol). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via NMR to confirm the sulfide bond (¹H NMR: δ 1.2–1.4 ppm for ethyl groups; 13C NMR: sulfur-linked carbons at ~35–45 ppm). Ensure inert conditions to prevent oxidation of the sulfide to sulfoxide .

Q. How can researchers verify the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- GC-MS to confirm molecular ion peaks and fragmentation patterns.

- FT-IR to identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the ethoxy group).

- Elemental analysis for C, H, and S content (theoretical vs. experimental values).

- Melting/boiling point determination (compare with literature values; see CRC Handbook methodologies ).

Q. What safety protocols are critical when handling this compound?

Refer to safety data sheets (SDS) for analogous sulfides (e.g., 2-Ethylthiophene ):

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Store in airtight containers under nitrogen to inhibit oxidation.

- Dispose of waste via approved hazardous chemical protocols.

Q. Which spectroscopic techniques are most effective for characterizing sulfur-containing groups in this compound?

- ¹H and 13C NMR : Identify ethyl and ethoxy groups, with splitting patterns indicating proximity to sulfur.

- X-ray Photoelectron Spectroscopy (XPS) : Confirm sulfur oxidation states (binding energy ~163–165 eV for sulfides).

- Raman Spectroscopy : Detect S-C vibrational modes (~600–700 cm⁻¹) .

Q. How should researchers design a stability study for this compound under varying conditions?

- Expose the compound to stressors: heat (40–80°C), light (UV/vis), humidity, and oxidizing agents.

- Monitor degradation via HPLC at regular intervals.

- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved for this compound?

- Refine structures using SHELXL (e.g., adjusting thermal parameters for sulfur atoms) .

- Validate against multiple datasets and cross-check with Mercury for visualization (e.g., bond length/angle outliers) .

- Address twinning or disorder by collecting high-resolution data (synchrotron sources recommended).

Q. What strategies mitigate discrepancies between spectroscopic and computational data for this compound?

- Compare experimental NMR shifts with DFT calculations (software: Gaussian, ORCA).

- Adjust solvent models (e.g., PCM for DMSO or CDCl₃) to improve agreement.

- Re-evaluate computational basis sets (e.g., 6-311+G(d,p) for sulfur-containing systems) .

Q. How can researchers integrate molecular dynamics simulations to study the compound’s reactivity?

- Simulate solvation effects using AMBER or GROMACS with explicit solvent models.

- Calculate free energy profiles for reactions (e.g., umbrella sampling).

- Validate simulations with experimental kinetic data .

Q. What advanced statistical methods are suitable for analyzing inconsistent thermodynamic data (e.g., enthalpy of vaporization)?

Q. How should researchers address conflicting literature reports on the compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.